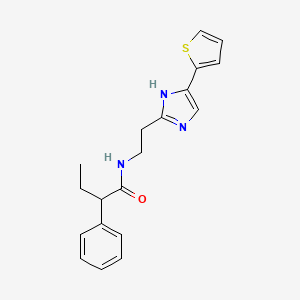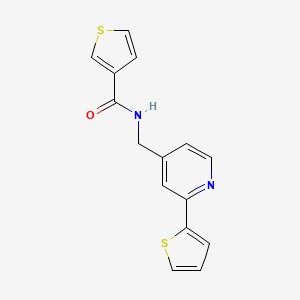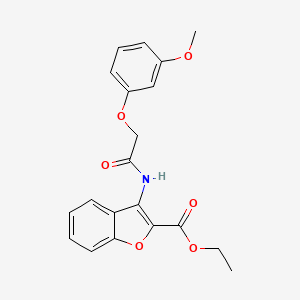
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide, also known as PTIEB, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTIEB belongs to the class of imidazole-based compounds and has been studied extensively for its ability to modulate various biological pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized extensively in the synthesis of a variety of heterocyclic compounds. These synthesized compounds, including thiazoles, thiadiazoles, and imidazoles, are significant due to their wide range of biological and pharmacological activities. For instance, research has shown the ability to create antimicrobial agents through the synthesis of thiazoles and their fused derivatives, highlighting the antimicrobial potential against bacterial and fungal pathogens (Wardkhan et al., 2008). Similarly, novel thiazole and thiadiazole derivatives incorporating the thiazole moiety have demonstrated potent anticancer activities, suggesting their use as viable anticancer agents (Gomha et al., 2017).
Anticancer and Antimicrobial Activities
The derivatives synthesized from similar compounds have been tested for various pharmacological activities, including anticancer and antimicrobial properties. For example, a study on novel thiazole derivatives has highlighted their potential as anticancer agents, showing significant activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, the antimicrobial efficacy of synthesized derivatives has been confirmed through in vitro tests against bacterial and fungal isolates, showcasing their potential in treating infections caused by Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Enzyme Inhibition and Potential Therapeutic Applications
Certain studies have focused on the enzyme inhibition capabilities of synthesized derivatives, with some compounds showing significant inhibitory activity against enzymes like urease. This activity indicates potential therapeutic applications in designing drugs aimed at treating diseases related to enzyme dysfunction (Nazir et al., 2018). The hemolytic study associated with these compounds suggests mild cytotoxicity towards cell membranes, making them valuable candidates for further drug development programs.
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)20-11-10-18-21-13-16(22-18)17-9-6-12-24-17/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRQWDSFRAIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)




![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)

![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)